Benzyl (7-azaspiro[3.5]nonan-2-yl)carbamate hydrochloride
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Overview
Description
Benzyl (7-azaspiro[3.5]nonan-2-yl)carbamate hydrochloride is a synthetic compound with potential applications in various fields of scientific research. It is characterized by its unique spirocyclic structure, which includes a benzyl group, an azaspiro nonane ring, and a carbamate functional group. This compound is primarily used in research settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (7-azaspiro[3.5]nonan-2-yl)carbamate hydrochloride typically involves the following steps:
Formation of the Azaspiro Nonane Ring: The azaspiro nonane ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the azaspiro nonane intermediate.
Formation of the Carbamate Functional Group: The carbamate group is formed by reacting the intermediate with an isocyanate or carbamoyl chloride under controlled conditions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for Benzyl (7-azaspiro[3
Chemical Reactions Analysis
Types of Reactions
Benzyl (7-azaspiro[3.5]nonan-2-yl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl (7-azaspiro[3.5]nonan-2-yl)carbamate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl (7-azaspiro[3.5]nonan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Benzyl (1-oxa-7-azaspiro[3.5]nonan-2-yl)methyl)carbamate: Similar structure with an oxa group instead of a methylene group.
(7-azaspiro[3.5]nonan-2-yl)methanol hydrochloride: Similar spirocyclic structure with a methanol group instead of a carbamate group
Uniqueness
Benzyl (7-azaspiro[3.5]nonan-2-yl)carbamate hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H23ClN2O2 |
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Molecular Weight |
310.82 g/mol |
IUPAC Name |
benzyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c19-15(20-12-13-4-2-1-3-5-13)18-14-10-16(11-14)6-8-17-9-7-16;/h1-5,14,17H,6-12H2,(H,18,19);1H |
InChI Key |
KUAOZNTVAFKGBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(C2)NC(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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